tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate

Description

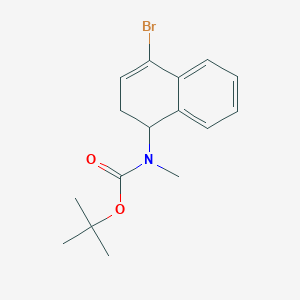

Chemical Structure and Properties tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate (CAS: 1956340-26-3) is a brominated carbamate derivative with the molecular formula C₁₆H₂₀BrNO₂ . Its structure comprises a partially hydrogenated naphthalene ring (1,2-dihydronaphthalene) substituted with a bromine atom at the 4-position and a methylcarbamate group at the 1-position, protected by a tert-butyl group (Figure 1). The compound’s SMILES notation is BrC1=CCC(C2C=CC=CC=21)N(C)C(=O)OC(C)(C)C, and its IUPAC name reflects the tert-butyl carbamate moiety attached to the dihydronaphthalene core .

Properties

Molecular Formula |

C16H20BrNO2 |

|---|---|

Molecular Weight |

338.24 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-1,2-dihydronaphthalen-1-yl)-N-methylcarbamate |

InChI |

InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18(4)14-10-9-13(17)11-7-5-6-8-12(11)14/h5-9,14H,10H2,1-4H3 |

InChI Key |

IZPXRPVOAWWLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC=C(C2=CC=CC=C12)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate typically involves the reaction of 4-bromo-1,2-dihydronaphthalene with tert-butyl isocyanate in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.

Oxidation Products: Oxidation can yield brominated naphthoquinones or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its brominated naphthalene ring makes it a valuable building block for complex organic synthesis .

Biology: In biological research, tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Features

- Reactivity : The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable in pharmaceutical and materials chemistry.

- Stereoelectronic Properties : The tert-butyl group enhances steric protection of the carbamate functionality, while the dihydronaphthalene core introduces planarity and π-conjugation.

Comparison with Similar Compounds

Structural Analogues with Brominated Aromatic Cores

Table 1: Structural and Functional Comparisons

Key Observations

Carbamates with Heterocyclic Modifications

Table 2: Comparison with Quinoline-Modified Carbamates

Key Observations

- Electronic Effects : The trifluoromethyl group in 3ha introduces strong electron-withdrawing effects, altering reactivity compared to the bromine in the target compound .

- Thermal Stability: Brominated quinoline derivatives (e.g., 3oa) exhibit higher melting points (89–91°C) than non-brominated analogues, likely due to enhanced intermolecular halogen bonding .

Spectroscopic and Analytical Comparisons

Table 3: HRMS and NMR Data Comparisons

Key Observations

- HRMS Precision : All analogues (e.g., 3ka, 3pa) show sub-ppm accuracy between calculated and observed masses, confirming synthetic reliability .

- ¹H NMR Shifts: Quinoline protons in analogues (δ 8.80–8.94) are deshielded compared to dihydronaphthalene protons (δ 6.02–6.42), reflecting aromatic vs. aliphatic environments .

Biological Activity

Tert-Butyl (4-bromo-1,2-dihydronaphthalen-1-yl)(methyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C15H18BrN1O2

- Molecular Weight : 325.22 g/mol

- CAS Number : [Not provided in search results]

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Cellular Signaling Modulation : It may interact with various cellular signaling pathways, influencing apoptosis and cell survival.

Anticancer Activity

Research has demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For instance, studies on naphthalene derivatives have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Naphthalene Derivative A | HeLa | 10 | Apoptosis induction |

| Naphthalene Derivative B | MCF-7 | 15 | ROS generation |

| tert-Butyl (4-bromo...) | A549 | 12 | Caspase activation |

These results suggest that the compound may possess similar anticancer properties.

Antimicrobial Activity

The antimicrobial potential of related carbamates has been documented. Studies indicate that these compounds can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These findings highlight the broad-spectrum antimicrobial activity that could be attributed to this compound.

Case Study 1: Cancer Cell Lines

In a study focused on lung cancer cells (A549), this compound was tested for its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 12 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The study found that at a concentration of 16 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.